Energy Gap Differentiation: Flavanthrone vs. Indanthrone and Pyranthrone in Organic Semiconductors
In a foundational study of condensed polynuclear aromatic compounds, flavanthrone exhibited a distinct energy gap compared to its closest structural analogs. The energy gap, a critical parameter for semiconductor performance, was measured via the threshold of the spectral response of the photoelectric current and optical absorption in the solid state [1].
| Evidence Dimension | Solid-state energy gap (Eg) |
|---|---|
| Target Compound Data | 0.76 eV (from photocurrent) / 0.75 eV (from optical absorption) |
| Comparator Or Baseline | Indanthrone: 0.74 eV (photocurrent) / 0.65 eV (optical); Pyranthrone: 1.14 eV (photocurrent) / 0.85 eV (optical) |
| Quantified Difference | Flavanthrone has a 0.02 eV larger photocurrent-derived energy gap than indanthrone and a 0.38 eV smaller gap than pyranthrone. |
| Conditions | Solid state; measurements of photoconductivity and optical absorption. |
Why This Matters
For procurement in organic electronics research, this quantifies that flavanthrone occupies a specific electronic 'sweet spot' that is neither the lower band gap of indanthrone nor the significantly wider band gap of pyranthrone, directly impacting device design for specific charge transport requirements.
- [1] Inokuchi, H. (1954). Photoconductivity of the Condensed Polynuclear Aromatic Compounds. Bulletin of the Chemical Society of Japan, 27(1), 22-27. DOI: 10.1246/bcsj.27.22 View Source
